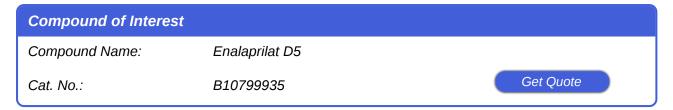


Application Notes and Protocols: Enalaprilat D5 in Pediatric Pharmacokinetic Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1][3][4] Due to its established efficacy in adults for treating hypertension and heart failure, enalapril is also used in pediatric populations for similar indications, often in an off-label capacity. However, the safe and effective use of enalapril in children requires a thorough understanding of the pharmacokinetic (PK) properties of enalaprilat in this specific population. Developmental changes in absorption, metabolism, and elimination can significantly impact drug exposure and response in pediatric patients.

Pharmacokinetic studies in children present unique challenges, most notably the limitation on the volume of biological samples (e.g., blood) that can be collected. This necessitates the use of highly sensitive and robust bioanalytical methods for the accurate quantification of drug concentrations in small sample volumes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity.

To ensure the accuracy and precision of LC-MS/MS-based quantification, a stable isotopelabeled internal standard (SIL-IS) is crucial. **Enalaprilat D5**, a deuterated analog of enalaprilat, is the ideal internal standard for this purpose. It shares nearly identical physicochemical



properties with the analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby effectively compensating for any variability in extraction recovery and instrument response. This application note provides detailed protocols for the use of **Enalaprilat D5** in pediatric pharmacokinetic studies of enalaprilat, including data on pediatric pharmacokinetics and a comprehensive bioanalytical method.

Data Presentation: Pediatric Pharmacokinetic Parameters of Enalaprilat

The following tables summarize key pharmacokinetic parameters of enalaprilat in various pediatric age groups, compiled from published studies. These values can serve as a reference for researchers designing and interpreting pediatric pharmacokinetic investigations.

Table 1: Enalaprilat Pharmacokinetic Parameters in Pediatric Patients with Hypertension

Age Group	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t½ (hr)	Referenc e
1 to 24 months	0.07-0.14 mg/kg (single dose)	13.0 (9.2- 18.4)	4-6	131.4 (91.9- 187.9)	-	
25 months to < 6 years	0.07-0.14 mg/kg (single dose)	-	4-6	140.7 (98.4- 201.3)	-	
6 to < 12 years	0.07-0.14 mg/kg (single dose)	-	3-4 (multiple doses)	-	16.3	_
12 to < 16 years	0.07-0.14 mg/kg (single dose)	31.8 (23.5- 43.0)	3-4 (multiple doses)	272.7 (197.3- 377.0)	14.6	_



Data presented as geometric mean (95% CI) where available. Cmax and AUC values are dose-normalized.

Table 2: Enalaprilat Pharmacokinetic Parameters in Pediatric Patients with Heart Failure

Age Group	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t½ (hr)	Referenc e
< 20 days	0.05-0.3 mg/kg	-	-	691.5 (225.6)	10.3 (for enalapril)	
> 20 days to 6.5 years	0.05-0.3 mg/kg	-	-	138.4 (69.2)	2.7 (for enalapril)	-

Data presented as mean (SD) where available. AUC values are dose-normalized.

Experimental Protocols

Bioanalytical Method for Enalaprilat Quantification in Pediatric Plasma using LC-MS/MS

This protocol outlines a sensitive and robust method for the quantification of enalaprilat in small volumes of pediatric plasma using **Enalaprilat D5** as an internal standard.

- 1. Materials and Reagents:
- Enalaprilat and Enalaprilat D5 reference standards
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (AR grade)
- Human plasma (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar) or protein precipitation reagents (e.g., ice-cold acetonitrile)



- 2. Preparation of Stock and Working Solutions:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enalaprilat and Enalaprilat D5 in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Enalaprilat stock solution with a 50:50 (v/v)
 mixture of methanol and water to prepare working solutions for calibration standards and
 quality control (QC) samples.
- Internal Standard (IS) Working Solution: Dilute the Enalaprilat D5 stock solution with the same diluent to achieve a final concentration of, for example, 1 μg/mL. The optimal concentration should yield a consistent and reproducible response.
- 3. Sample Preparation (Solid Phase Extraction SPE):

This method is recommended for cleaner extracts, especially with small sample volumes.

- Sample Pre-treatment: To 50 μL of plasma sample, calibrator, or QC, add a known amount of the Enalaprilat D5 internal standard working solution.
- Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interferences.
- Elution: Elute the analyte and internal standard with an appropriate solvent, such as a mixture of methanol and ammonia solution.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100-200 μL) of the mobile phase.
- 4. Sample Preparation (Protein Precipitation PP):

A simpler and faster alternative to SPE.

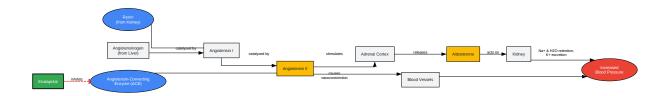
To 100 μL of plasma sample, calibrator, or QC, add the Enalaprilat D5 internal standard.



- Add 300 μL of ice-cold acetonitrile.
- Vortex mix for 5-10 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
- 5. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.9 μm).
- Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MRM Transitions:
 - Enalaprilat: m/z 349.1 → 206.1
 - **Enalaprilat D5**: m/z 354.2 → 211.2
- Data Analysis: Quantify enalaprilat concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Mandatory Visualizations Signaling Pathway



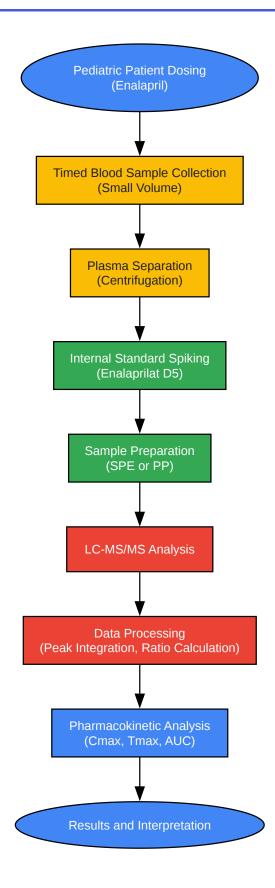


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Caption: Mechanism of action of Enalaprilat in the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow





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Caption: Experimental workflow for a pediatric pharmacokinetic study of enalaprilat.



Conclusion

The use of **Enalaprilat D5** as an internal standard in LC-MS/MS-based bioanalysis is essential for obtaining high-quality pharmacokinetic data in pediatric studies of enalapril. The protocols and data presented in this application note provide a framework for researchers to develop and validate robust analytical methods and to better understand the pharmacokinetics of enalaprilat in children. This knowledge is critical for optimizing dosing regimens and ensuring the safe and effective use of this important medication in the pediatric population.

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- To cite this document: BenchChem. [Application Notes and Protocols: Enalaprilat D5 in Pediatric Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799935#enalaprilat-d5-application-in-pediatric-pharmacokinetic-studies]

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